4-Chloro-3-isobutoxythiophene-2-carboxylic acid

Lipophilicity Regioisomer comparison Physicochemical profiling

Researchers optimizing thiophene-based leads face limited regiochemical diversity. 4-Chloro-3-isobutoxythiophene-2-carboxylic acid (CAS 1708079-49-5) provides a unique 4-Cl/3-isobutoxy pattern inaccessible from simpler scaffolds. • Regiochemical precision: 4-Cl/3-isobutoxy configuration directs functionalization at 2-COOH without isomeric ambiguity. • Tunable lipophilicity: LogP ~3.4 bridges methoxy to long-chain alkoxy analogs for multi-point SAR. • 97% purity, TPSA 74.8 Ų for reliable assay-ready library production. • Ships globally from stock.

Molecular Formula C9H11ClO3S
Molecular Weight 234.70 g/mol
Cat. No. B12064533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-isobutoxythiophene-2-carboxylic acid
Molecular FormulaC9H11ClO3S
Molecular Weight234.70 g/mol
Structural Identifiers
SMILESCC(C)COC1=C(SC=C1Cl)C(=O)O
InChIInChI=1S/C9H11ClO3S/c1-5(2)3-13-7-6(10)4-14-8(7)9(11)12/h4-5H,3H2,1-2H3,(H,11,12)
InChIKeyZTFHNCHUEYLJIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4‑Chloro‑3‑isobutoxythiophene‑2‑carboxylic acid – Structural Identity & Procurement Profile


4‑Chloro‑3‑isobutoxythiophene‑2‑carboxylic acid (CAS 1708079‑49‑5) is a 2‑thiophenecarboxylic acid derivative bearing a chlorine atom at the 4‑position and an isobutoxy (–OCH₂CH(CH₃)₂) substituent at the 3‑position of the thiophene ring . Its molecular formula is C₉H₁₁ClO₃S with a molecular weight of 234.70 g·mol⁻¹ [1]. The compound is classified as a halogenated, alkoxylated thiophene carboxylic acid and is catalogued by multiple research‑chemical suppliers as a heterocyclic building block. Computed physicochemical descriptors include an XLogP3 of 3.4 and a topological polar surface area (TPSA) of 74.8 Ų, as annotated in PubChem [1]. This substitution pattern places the compound at a discrete intersection of steric demand, lipophilicity, and regiochemical potential that distinguishes it from both simpler 4‑chlorothiophene‑2‑carboxylic acid scaffolds and positionally isomeric 5‑chloro counterparts.

Heterocyclic building block for medicinal chemistry and agrochemical synthesis
3‑isobutoxy‑4‑chloro substitution pattern supports steric and electronic tuning of the thiophene core
Discrete lipophilicity and polarity profile (reported XLogP3 ~3.4, TPSA ~74.8 Ų) for property‑driven design workflows

Why 4‑Chloro‑3‑isobutoxythiophene‑2‑carboxylic Acid Resists Generic Substitution


Thiophene‑2‑carboxylic acids bearing a single 4‑chloro substituent (e.g., 4‑chlorothiophene‑2‑carboxylic acid, CAS 59614‑95‑8) are abundant, low‑cost building blocks, but they lack the 3‑alkoxy functionality that transforms both the electronic landscape of the ring and the compound’s three‑dimensional shape. The isobutoxy group at position 3 introduces a pronounced steric shield immediately adjacent to the carboxylic acid, altering the pKa of the acid function, the rotational freedom of the carboxy group, and the approach trajectory of nucleophiles or coupling partners [1]. In agrochemical and pharmaceutical patent literature, thiophene‑2‑carboxylic acid derivatives with a 4‑halogen and a 3‑alkoxy or 3‑aryloxy substituent are repeatedly claimed for microbicidal, herbicidal, and kinase‑inhibitory applications where the precise placement of both substituents is essential for target engagement [2]. Consequently, a simple 4‑chlorothiophene‑2‑carboxylic acid backbone cannot replicate the differentiated reactivity and potential binding‑site interactions of the 4‑chloro‑3‑isobutoxy variant.

Regiochemistry 5‑chloro regioisomer may shift LogP by ~0.7–1.0 units and alter electronic properties; not interchangeable.
3‑alkoxy chain Methoxy or ethoxy analogs lack the steric shield and conformational profile of isobutoxy; reactivity and binding entropy may differ.
Scaffold simplification 4‑chlorothiophene‑2‑carboxylic acid lacks the 3‑alkoxy group; cannot replicate the steric and electronic landscape.

4‑Chloro‑3‑isobutoxythiophene‑2‑carboxylic Acid – Differentiation vs. Closest Analogs


Regiochemical LogP Differentiation

The target compound, 4‑chloro‑3‑isobutoxythiophene‑2‑carboxylic acid, exhibits a computed XLogP3 of 3.4 [1] or a vendor‑reported LogP of 3.13 . Its regioisomer 5‑chloro‑4‑isobutoxythiophene‑2‑carboxylic acid (CAS 1707568‑63‑5) displays a markedly higher iLOGP of 4.14 [2]. The ~0.7–1.0 log unit difference reflects the altered electronic effect when the chlorine atom shifts from the 4‑position (para to the carboxy group) to the 5‑position (adjacent to the sulfur atom). In drug‑ and agrochemical‑design workflows, a logP shift of this magnitude frequently translates into distinct membrane permeability, solubility, and metabolic‑stability profiles [3].

Regiochemical LogP
Head-to-head
Target XLogP3 = 3.4
5‑Cl‑4‑isobutoxy isomer iLOGP = 4.14
ΔLogP ≈ +0.7 to +1.0 (target less lipophilic)
Regioisomer shift measurably alters lipophilicity and may impact permeability and solubility profiles.
Computed XLogP3 and iLOGP; vendor LogP also reported as 3.13.
Lipophilicity Regioisomer comparison Physicochemical profiling

Alkoxy Chain Impact on LogP and Steric Bulk

Replacing the 3‑isobutoxy substituent with a 3‑methoxy group yields 4‑chloro‑3‑methoxythiophene‑2‑carboxylic acid (CAS 1508708‑17‑5). The methoxy analog has a reported LogP of 1.99 , approximately 1.1–1.4 log units lower than the target compound. This difference reflects the greater hydrophobic surface area contributed by the branched C₄ chain. Additionally, the isobutoxy group introduces four rotatable bonds versus two for methoxy [1], providing a substantially different conformational profile that can influence both solid‑state packing and solution‑phase binding entropy [2].

Alkoxy Chain Impact
Head-to-head
Target LogP 3.13–3.4; rotatable bonds = 4
3‑methoxy analog LogP = 1.99; rotatable bonds = 2
ΔLogP ≈ +1.1 to +1.4; Δ rotatable bonds = +2
Isobutoxy group provides a tunable lipophilicity window and distinct conformational profile vs. methoxy.
Computed and vendor-reported LogP values.
Structure–Property Relationship Alkoxy chain tuning Steric effects

TPSA Shift with Alkoxy Substitution

The topological polar surface area (TPSA) of the target compound is computed as 74.8 Ų [1], whereas the simpler scaffold 4‑chlorothiophene‑2‑carboxylic acid (CAS 59614‑95‑8) has a reported TPSA of 65.54 Ų [2]. The approximately 9.3 Ų increase arises from the isobutoxy oxygen atom and is within a range recognized to affect membrane permeability. A TPSA below 140 Ų is generally associated with good intestinal absorption, but TPSA values between 60 and 70 Ų often correlate with optimal blood–brain barrier penetration, while values modestly above 70 Ų may shift a compound towards peripheral restriction [3].

TPSA Shift
Cross-study comparable
Target TPSA = 74.8 Ų
4‑chlorothiophene‑2‑carboxylic acid TPSA = 65.54 Ų
ΔTPSA ≈ +9.3 Ų (target more polar)
Modest TPSA increase may shift permeability profile, relevant for CNS vs. peripheral design.
Computed by Cactvs/PubChem and vendor sources.
TPSA Permeability Pharmacokinetic prediction

Purity Comparison: Leyan vs. AKSci

Commercially, 4‑chloro‑3‑isobutoxythiophene‑2‑carboxylic acid is offered at a purity of 97% by Leyan (Product No. 2210911) , while AKSci lists a minimum purity specification of 95% . For closely related analogs such as 4‑chloro‑3‑methoxythiophene‑2‑carboxylic acid, the AKSci purity is likewise 95% , and several comparator compounds are available only from single suppliers with limited quality‑control documentation. The 97% purity grade may reduce the need for repurification before use in coupling reactions or biological assays, particularly where residual impurities could interfere with palladium‑catalyzed transformations.

Purity Comparison
Data to verify
Leyan: 97%
AKSci: 95% (same compound); 95% (methoxy analog)
ΔPurity = +2 percentage points (Leyan batch)
Higher purity specification may reduce impurity-driven false positives or catalyst poisoning.
Vendor-specified values; batch variability not accounted for. Sources unavailable.
Procurement quality Purity specification Vendor comparison

4‑Chloro‑3‑isobutoxythiophene‑2‑carboxylic Acid – Evidence‑Backed Applications


Systematic Alkoxy Chain Variation for SAR Campaigns

When a structure–activity relationship program demands incremental, controlled changes in lipophilicity while preserving the 4‑chloro‑2‑carboxy‑thiophene core, the isobutoxy substituent provides a LogP of 3.1–3.4, bridging the gap between the methoxy analog (LogP ≈ 1.99) and more lipophilic long‑chain alkoxy variants . This enables the construction of a multi‑point LogP series without altering the heterocycle backbone, a standard requirement in lead‑optimization pharmacokinetic tuning [1].

Regiochemical Advantage in Agrochemical Synthesis

Patent literature on thiophene‑based herbicides and microbicides explicitly claims 4‑halogen‑3‑alkoxy substitution patterns as active scaffolds . Selecting the 4‑chloro‑3‑isobutoxy regioisomer over the 5‑chloro‑4‑isobutoxy isomer ensures that subsequent functionalization reactions (e.g., amide coupling at the 2‑carboxy position, or late‑stage C–H activation) proceed from the intended regiochemical disposition, avoiding mis‑assignment of biological activity due to isomeric contamination [1].

Sterically Directed Cross‑Coupling of 4‑Chlorothiophene

The 3‑isobutoxy group adjacent to the carboxylic acid creates a sterically congested environment that can direct regioselective palladium‑catalyzed functionalization. Researchers pursuing decarboxylative cross‑coupling or direct C–H arylation of thiophene‑2‑carboxylic acids may find that this steric profile suppresses undesired side reactions at the 3‑position compared to less hindered methoxy or ethoxy analogs . Quantitative yield comparisons are project‑specific, but the steric map inferred from the four‑carbon branched alkoxy chain provides a rational basis for selecting this building block over less hindered alternatives [1].

Chemical Biology Probe Development with Defined LogP and Purity

For assay‑ready compound libraries or chemical probes destined for cellular assays, the 97% purity specification and well‑characterized LogP of 3.1–3.4 reduce the probability of confounding biological readouts from hydrophobic impurities or residual palladium. The compound’s TPSA of 74.8 Ų and a single hydrogen‑bond donor (the carboxylic acid) place it within the property space generally favorable for membrane permeability while avoiding excessive non‑specific binding [1].

Application
Selection Property
Validation Focus
Alkoxy chain SAR campaigns
LogP window and conformational profile
Multi-point lipophilicity series without core heterocycle change
Agrochemical synthesis
4‑chloro‑3‑isobutoxy regiochemistry
Regiochemical fidelity in amide coupling and late-stage functionalization
Sterically directed cross-coupling
3‑isobutoxy steric shield
Regioselective Pd-catalyzed coupling with suppressed 3‑position side reactions
Chemical biology probe development
Defined LogP and 97% purity
Membrane permeability window and reduced impurity interference in cellular assays
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